molecular formula C8H4ClIO B13637726 7-chloro-2-iodoBenzofuran

7-chloro-2-iodoBenzofuran

Cat. No.: B13637726
M. Wt: 278.47 g/mol
InChI Key: IOUNJMJHOUWJJE-UHFFFAOYSA-N
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Description

7-Chloro-2-iodoBenzofuran is a halogenated benzofuran derivative Benzofurans are a class of aromatic heterocycles that have a wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-iodoBenzofuran typically involves the halogenation of benzofuran derivatives. One common method is the sequential treatment of 2-iodobenzofuran with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde . This method allows for the selective introduction of halogen atoms at specific positions on the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-iodoBenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Lithium 2,2,6,6-tetramethylpiperidide: Used for halogen dance reactions.

    Tetrahydrofuran: Common solvent for various reactions.

    Aldehydes: Used in the synthesis of substituted benzofurans.

Major Products:

Scientific Research Applications

7-Chloro-2-iodoBenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-2-iodoBenzofuran involves its interaction with specific molecular targets and pathways. The halogen atoms can enhance the compound’s ability to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-iodoBenzofuran is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

Properties

Molecular Formula

C8H4ClIO

Molecular Weight

278.47 g/mol

IUPAC Name

7-chloro-2-iodo-1-benzofuran

InChI

InChI=1S/C8H4ClIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H

InChI Key

IOUNJMJHOUWJJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=C2)I

Origin of Product

United States

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